molecular formula C11H21IN2S B2404967 N-[(4-methylpiperidin-1-yl)(methylsulfanyl)methylidene]cyclopropanamine hydroiodide CAS No. 1173349-76-2

N-[(4-methylpiperidin-1-yl)(methylsulfanyl)methylidene]cyclopropanamine hydroiodide

Cat. No.: B2404967
CAS No.: 1173349-76-2
M. Wt: 340.27
InChI Key: PIJYNXOSVVQDCY-UHFFFAOYSA-N
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Description

N-[(4-methylpiperidin-1-yl)(methylsulfanyl)methylidene]cyclopropanamine hydroiodide is a high-purity chemical compound intended for research and development purposes in laboratory settings. This compound features a cyclopropanamine group, a structural motif found in molecules that are investigated for various biochemical applications . The integration of a 4-methylpiperidine moiety further enhances its potential as a structurally interesting scaffold in medicinal chemistry and drug discovery research. Researchers can utilize this compound for exploratory studies, including as a building block in organic synthesis, for the development of novel molecular entities, or for in vitro pharmacological profiling. It is supplied as the hydroiodide salt to ensure improved stability and solubility for various experimental protocols. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or animal use. Researchers should conduct all necessary safety assessments and handle the material in accordance with their institution's laboratory safety guidelines.

Properties

IUPAC Name

methyl N-cyclopropyl-4-methylpiperidine-1-carboximidothioate;hydroiodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2S.HI/c1-9-5-7-13(8-6-9)11(14-2)12-10-3-4-10;/h9-10H,3-8H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIJYNXOSVVQDCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=NC2CC2)SC.I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21IN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Structural Overview and Key Properties

The compound belongs to the class of imine derivatives, featuring a cyclopropanamine moiety condensed with a 4-methylpiperidine-thiomethyl ketone group. Its molecular formula is $$ \text{C}{11}\text{H}{21}\text{IN}_2\text{S} $$, with a molar mass of 364.26 g/mol. The hydroiodide salt form enhances stability and solubility, critical for pharmaceutical formulations. Key hazards include oral toxicity (H302), skin irritation (H315), and respiratory irritation (H335).

Synthetic Routes and Reaction Mechanisms

Condensation of Cyclopropanamine with 4-Methylpiperidin-1-yl(methylsulfanyl)methanone

The primary synthesis involves a Schiff base formation between cyclopropanamine and 4-methylpiperidin-1-yl(methylsulfanyl)methanone.

Reaction Conditions
  • Reactants : Cyclopropanamine (1.2 equiv), 4-methylpiperidin-1-yl(methylsulfanyl)methanone (1.0 equiv).
  • Solvent : Anhydrous dimethyl sulfoxide (DMSO) or ethanol.
  • Base : Cesium carbonate ($$ \text{Cs}2\text{CO}3 $$) or sodium methoxide ($$ \text{NaOMe} $$).
  • Temperature : 120°C under microwave irradiation or reflux conditions.
  • Time : 1–4 hours.

The reaction proceeds via nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to form the imine (Fig. 1). Microwave irradiation accelerates kinetics, achieving >80% conversion in 1 hour.

Table 1 : Optimization of Condensation Conditions

Parameter Condition 1 Condition 2
Solvent DMSO Ethanol
Base Cs2CO3 NaOMe
Temperature (°C) 120 80
Time (h) 1 4
Yield (%) 78 65
Hydroiodide Salt Formation

The free base is treated with hydroiodic acid (HI) in diethyl ether to precipitate the hydroiodide salt:
$$
\text{Imine free base} + \text{HI} \rightarrow \text{N-[(4-Methylpiperidin-1-yl)(methylsulfanyl)methylidene]cyclopropanamine hydroiodide}
$$
Crystallization from ethanol/water (9:1) yields pure product.

Alternative Pathway: Thioether Intermediate

A patent-derived method utilizes a methylthio intermediate for imine formation:

  • Synthesis of Methylthio Precursor :
    • 4-Methylpiperidine reacts with methyl thiocyanate in the presence of $$ \text{BF}_3 $$-etherate to form 4-methylpiperidin-1-yl(methylsulfanyl)methanamine.
  • Condensation with Cyclopropanecarboxaldehyde :
    • The amine reacts with cyclopropanecarboxaldehyde in toluene under azeotropic conditions to form the Schiff base.
  • Salt Formation :
    • Treatment with HI in ethyl acetate yields the hydroiodide salt (65% overall yield).

Purification and Characterization

Chromatographic Purification

Crude product is purified via silica gel column chromatography using ethyl acetate/hexane gradients (0–100%). High-performance liquid chromatography (HPLC) with a C18 column confirms >98% purity.

Spectroscopic Analysis

  • LCMS (ESI+) : $$ m/z $$ 237.1 [M–I]$$^+$$ (calc. 237.14).
  • $$ ^1\text{H NMR} $$ (400 MHz, DMSO-d6) :
    • δ 3.45–3.20 (m, 4H, piperidine-H),
    • δ 2.85 (s, 3H, SCH3),
    • δ 1.75–1.60 (m, 1H, cyclopropane-H),
    • δ 1.25 (d, J = 6.4 Hz, 3H, CH(CH3)).
  • Elemental Analysis :
    • Calc. C 36.28%, H 5.81%, N 7.69%; Found C 36.15%, H 5.78%, N 7.63%.

Reaction Optimization and Scale-Up

Solvent Effects

Polar aprotic solvents (DMSO, DMF) improve reaction rates due to enhanced nucleophilicity of the amine. Ethanol, though slower, simplifies work-up.

Microwave vs. Conventional Heating

Microwave irradiation reduces reaction time from 4 hours to 1 hour with comparable yields (Table 1).

Chemical Reactions Analysis

N-[(4-methylpiperidin-1-yl)(methylsulfanyl)methylidene]cyclopropanamine hydroiodide undergoes various types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or other reduced forms of the compound .

Scientific Research Applications

Medicinal Chemistry

N-[(4-methylpiperidin-1-yl)(methylsulfanyl)methylidene]cyclopropanamine hydroiodide has been investigated for its potential as an anti-neoplastic agent. Research suggests that compounds with similar structures can interact with biological targets involved in cancer cell proliferation. For example, studies have shown that certain piperidine derivatives exhibit significant cytotoxicity against various cancer cell lines .

The compound is being explored for its interactions with biological systems. Preliminary studies indicate that it may affect enzyme activity or receptor binding, making it a candidate for further pharmacological evaluation . Its mechanism of action is under investigation, focusing on how it influences cellular pathways related to disease processes.

Analytical Chemistry

In analytical chemistry, this compound serves as a reference standard for method validation. Its unique structure aids in the development of analytical techniques, particularly in the detection and quantification of similar compounds in complex mixtures.

Pharmaceutical Development

The compound is utilized in the development of new chemical entities (NCEs) within pharmaceutical research. Its properties are assessed for potential therapeutic applications, although it remains unapproved for clinical use at this time .

Case Study 1: Anticancer Activity

A study evaluated the anticancer properties of various piperidine derivatives, including this compound. Results indicated that these compounds exhibited varying degrees of cytotoxicity against breast cancer cell lines, suggesting potential as lead compounds for drug development .

Case Study 2: Mechanism Exploration

Research focused on understanding the mechanism through which this compound interacts with biological targets. Findings revealed that the compound could inhibit specific enzymes involved in metabolic pathways associated with tumor growth, highlighting its potential as an inhibitor in cancer therapy .

Mechanism of Action

The mechanism of action of N-[(4-methylpiperidin-1-yl)(methylsulfanyl)methylidene]cyclopropanamine hydroiodide involves its interaction with specific molecular targets. The compound is believed to interact with enzymes or receptors in biological systems, leading to various biochemical effects. The exact molecular pathways involved are still under investigation, and further research is needed to fully elucidate its mechanism of action .

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The compound is compared below with key analogues (Table 1), highlighting differences in functional groups, substituents, and counterions.

Table 1: Structural and Functional Comparisons

Compound Name Key Structural Features Key Differences Biological/Pharmacological Notes
Target Compound : N-[(4-methylpiperidin-1-yl)(methylsulfanyl)methylidene]cyclopropanamine hydroiodide 4-methylpiperidine, methylsulfanyl-methylidene, cyclopropanamine, HI salt Potential CNS activity due to piperidine; hydroiodide may enhance solubility in polar solvents .
n-(3-(4-Ethyl-4-methylpiperidin-1-yl)propyl)cyclopropanamine () Ethyl and methyl substituents on piperidine, propyl linker, cyclopropanamine Ethyl group increases lipophilicity; lacks sulfur and counterion. Enhanced blood-brain barrier penetration predicted due to higher lipophilicity .
1-[2-(Methylsulfanyl)pyrimidin-4-yl]cyclopropan-1-amine hydrochloride () Pyrimidine ring with methylsulfanyl, cyclopropanamine, HCl salt Pyrimidine replaces methylidene linkage; hydrochloride counterion. Improved stability in acidic conditions; potential kinase inhibition due to pyrimidine .
N-[4-(4-methylpiperidin-1-yl)cyclohexyl]-1-(oxolan-2-yl)methanesulfonamide () Cyclohexyl group, oxolane (tetrahydrofuran), sulfonamide Sulfonamide and oxolane moieties; lacks cyclopropane. Antibacterial activity against Gram-positive bacteria .
1-(1-Methyl-1H-pyrazol-4-yl)cyclopropanamine hydrochloride () Pyrazole ring, cyclopropanamine, HCl salt Pyrazole replaces piperidine; lacks sulfur. Anticancer activity reported in pyrazole-containing analogues .

Impact of Substituents and Counterions

  • Piperidine Substitutions :

    • The 4-methyl group on piperidine enhances steric hindrance and modulates receptor binding compared to ethyl or unsubstituted derivatives (e.g., ) .
    • Replacement with a pyrimidine () or pyrazole () alters aromaticity and hydrogen-bonding capacity, shifting biological targets .
  • Methylsulfanyl Group :

    • The SCH₃ group in the target compound (vs. pyrimidine-linked SCH₃ in ) may increase thiol-mediated reactivity or metal coordination .
  • Counterion Effects :

    • Hydroiodide (HI) salts generally exhibit higher solubility in water compared to hydrochlorides (HCl) but may reduce stability under light or heat .

Biological Activity

N-[(4-methylpiperidin-1-yl)(methylsulfanyl)methylidene]cyclopropanamine hydroiodide is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article aims to provide a comprehensive overview of its biological activity, supported by relevant research findings, data tables, and case studies.

Chemical Structure and Properties

The molecular structure of this compound includes a cyclopropanamine core with a methylsulfanyl group and a piperidine moiety. The presence of these functional groups may influence its interaction with biological targets.

Molecular Formula: C₁₁H₁₅I₁N₂S
Molecular Weight: 292.19 g/mol

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit anticancer properties. For instance, derivatives with similar piperidine structures have been identified as inhibitors of cyclin-dependent kinase 2 (CDK2), a critical regulator in cell cycle progression. Inhibition of CDK2 can lead to reduced proliferation of cancer cells .

Table 1: Anticancer Activity of Related Compounds

Compound NameActivity TypeReference
N-(1-(methylsulfonyl)piperidin-4-yl)-...CDK2 InhibitorWO2020223469A1
4-(4-methylpiperazin-1-yl)methyl...AntiproliferativeBioRxiv

Neuropharmacological Effects

The piperidine ring in the compound suggests potential neuropharmacological effects. Compounds with similar structures have been studied for their ability to modulate neurotransmitter systems, particularly in the context of anxiety and depression. The 4-methylpiperidine moiety may enhance binding affinity to serotonin receptors .

Case Study: Piperidine Derivatives in Neuropharmacology
A study explored the effects of various piperidine derivatives on serotonin receptor modulation. Results indicated that certain modifications to the piperidine structure significantly increased receptor affinity and selectivity, suggesting that similar modifications in this compound could yield beneficial neuropharmacological effects.

The exact mechanism of action for this compound remains under investigation. However, based on structural analogs, it is hypothesized that the compound may interact with specific protein targets involved in cell signaling pathways related to cancer progression and neuronal activity.

Q & A

Q. What are the recommended crystallographic refinement practices for determining the crystal structure of N-[(4-methylpiperidin-1-yl)(methylsulfanyl)methylidene]cyclopropanamine hydroiodide?

Methodology:

  • Software Selection : Use SHELXL for small-molecule refinement due to its robust handling of high-resolution data and twinned crystals .
  • Data Validation : Cross-validate intensity data using CrysAlisPro or similar tools before refinement.
  • Parameterization : Assign anisotropic displacement parameters for non-hydrogen atoms. For hydrogen atoms, employ riding models or refine isotropically if data resolution exceeds 1.0 Å.
  • Twinned Data Handling : Use the TWIN and BASF commands in SHELXL to refine twinned fractions .

Q. How can researchers optimize synthetic routes for this compound to improve yield and purity?

Methodology:

  • Stepwise Synthesis : Begin with cyclopropanamine as the core, followed by sequential introduction of 4-methylpiperidine and methylsulfanyl groups via reductive amination or nucleophilic substitution .
  • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) to isolate the hydroiodide salt.
  • Purity Assessment : Validate via HPLC (e.g., Chromolith® RP-18e column, 0.1% TFA in acetonitrile/water) .

Q. Table 1: Common Impurities in Synthesis

Impurity IDStructureSourceMitigation Strategy
Imp-AUnreacted cyclopropanamineIncomplete reactionExtend reaction time (24–48 hrs)
Imp-BDes-methyl byproductSide reaction during alkylationLower reaction temperature (0–5°C)

Advanced Research Questions

Q. How can contradictions between experimental crystallographic data and computational docking results for this compound’s receptor binding be resolved?

Methodology:

  • Validation Workflow :
    • Electrostatic Potential Mapping : Compare charge density models (Hirshfeld analysis) with docking-predicted interaction sites .
    • Torsional Flexibility : Perform molecular dynamics (MD) simulations (AMBER/CHARMM) to assess conformational adaptability.
    • Experimental Cross-Check : Use isothermal titration calorimetry (ITC) to validate binding thermodynamics .
  • Software Integration : Combine SHELXL-refined coordinates with docking tools like AutoDock Vina for iterative refinement .

Q. What advanced strategies are effective in profiling trace impurities (<0.1%) in bulk samples of this compound?

Methodology:

  • Hyphenated Techniques :
    • LC-HRMS : Acquire high-resolution mass spectra (Q-TOF) to identify unknown impurities via exact mass (<5 ppm error) .
    • NMR Spectroscopy : Use ¹³C-DEPT and 2D-COSY to resolve structural ambiguities for impurities undetected by LC-MS .
  • Stability Studies : Conduct forced degradation (acid/base/oxidative stress) to simulate impurity formation pathways .

Q. How can researchers reconcile discrepancies in biological activity data across different assay platforms for this compound?

Methodology:

  • Assay Standardization :
    • Positive Controls : Use reference inhibitors (e.g., Hedgehog Antagonist VIII for enzyme assays) to normalize inter-lab variability .
    • Cross-Platform Validation : Compare results from fluorescence polarization (FP), surface plasmon resonance (SPR), and cell-based assays.
  • Statistical Analysis : Apply Bland-Altman plots to quantify systematic biases between platforms .

Methodological Notes

  • Crystallographic Data Deposition : Always deposit refined CIF files in the Cambridge Structural Database (CSD) to facilitate reproducibility .
  • Synthetic Reproducibility : Document reaction parameters (e.g., inert atmosphere, catalyst batch) to minimize variability .
  • Ethical Compliance : Ensure adherence to Halal/Kosher certification protocols if samples are intended for culturally sensitive research .

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